molecular formula C16H13FN4OS B12042904 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-68-0

4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12042904
CAS No.: 478257-68-0
M. Wt: 328.4 g/mol
InChI Key: YGFGQFMLWATIMZ-VCHYOVAHSA-N
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Description

4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic Schiff base derived from a 1,2,4-triazole-3-thiol core, a scaffold renowned for its diverse pharmacological and agrochemical properties . This compound is provided exclusively for early-discovery research. Researchers are investigating its potential based on the established activities of its structural analogues, which include significant anti-tubercular effects against both drug-susceptible H37Rv and Multi-Drug Resistant (MDR) strains of Mycobacterium tuberculosis . The mechanism of action for such triazole-thiol derivatives is associated with the inhibition of essential bacterial enzymes like β-ketoacyl ACP synthase I (KasA), a promising target for novel anti-TB agents, as demonstrated through molecular docking and dynamics simulations . Beyond antitubercular applications, 1,2,4-triazole-3-thione derivatives are widely studied for their broad-spectrum antimicrobial (antibacterial and antifungal) and antitumor activities . The presence of electron-donating groups, such as the methoxy substituent on the phenyl ring, is known to enhance these biological activities . Furthermore, structurally similar triazole derivatives have shown utility in material science applications, serving as effective corrosion inhibitors for carbon steel in acidic media by forming protective films on metal surfaces . The synthesis of such compounds typically involves the cyclization of thiosemicarbazides or the condensation of 4-amino-1,2,4-triazole-3-thiols with appropriate aldehydes . This product is sold for research purposes only and is not intended for diagnostic or therapeutic use. Buyers assume responsibility for confirming product identity and/or purity.

Properties

CAS No.

478257-68-0

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-13-7-4-6-11(9-13)15-19-20-16(23)21(15)18-10-12-5-2-3-8-14(12)17/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

YGFGQFMLWATIMZ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Formation of Potassium Dithiocarbazate

The hydrazide derivative reacts with carbon disulfide (CS2\text{CS}_2) in ethanolic potassium hydroxide (KOH\text{KOH}) under reflux conditions (60–70°C, 4–6 hours). This yields the corresponding potassium dithiocarbazate intermediate, characterized by its thiol-reactive site:

R–CONH–NH2+CS2+KOHR–C(S)SNH–NH2K++H2O\text{R–CONH–NH}2 + \text{CS}2 + \text{KOH} \rightarrow \text{R–C(S)SNH–NH}2\cdot\text{K}^+ + \text{H}2\text{O}

Key parameters :

  • Solvent: Ethanol (95%)

  • Temperature: 60–70°C

  • Yield: 85–90%

Cyclization to 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

The dithiocarbazate undergoes intramolecular cyclization in an alkaline medium (aqueous NaOH\text{NaOH}) under heating (80–90°C, 3–5 hours). This step forms the triazole ring and introduces the thiol group:

R–C(S)SNH–NH2Δ,NaOHTriazole-thiol+H2S\text{R–C(S)SNH–NH}2 \xrightarrow{\Delta, \text{NaOH}} \text{Triazole-thiol} + \text{H}2\text{S}

Characterization data :

  • IR : ν(S–H)\nu(\text{S–H}) at 2550–2570 cm1^{-1}, ν(C=N)\nu(\text{C=N}) at 1600–1620 cm1^{-1}

  • 1H NMR^1\text{H NMR} : Aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm)

Schiff Base Formation with 2-Fluorobenzaldehyde

The second critical step involves condensing the triazole-thiol’s amino group with 2-fluorobenzaldehyde to introduce the fluorinated benzylidene moiety.

Reaction Conditions

The condensation is performed in ethanol with catalytic glacial acetic acid (CH3COOH\text{CH}_3\text{COOH}) under reflux (70–80°C, 6–8 hours):

Triazole-thiol+2-FluorobenzaldehydeEtOH, ΔTarget Compound\text{Triazole-thiol} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, } \Delta} \text{Target Compound}

Optimized parameters :

  • Molar ratio: 1:1 (triazole-thiol : aldehyde)

  • Catalyst: 2–3 drops of glacial acetic acid

  • Yield: 80–85%

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (C=N\text{C=N}) bond. The (E)-configuration of the Schiff base is confirmed by 1H NMR^1\text{H NMR} coupling constants (J=1214HzJ = 12–14 \, \text{Hz}).

Alternative Synthetic Pathways

One-Pot Synthesis

A streamlined approach combines triazole formation and Schiff base condensation in a single reactor. This method uses microwave irradiation (100 W, 120°C, 20–30 minutes) to accelerate reaction kinetics:

Hydrazide+CS2+2-FluorobenzaldehydeMW, KOHTarget Compound\text{Hydrazide} + \text{CS}_2 + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{MW, KOH}} \text{Target Compound}

Advantages :

  • Reduced reaction time (30 minutes vs. 12 hours)

  • Higher purity (95–98% by HPLC)

Solid-Phase Synthesis

Immobilizing the hydrazide on a Wang resin enables stepwise synthesis with automated purification. This method is advantageous for high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

MethodStepsTime (Hours)Yield (%)Purity (%)
Classical Cyclization212–1475–8090–92
One-Pot Microwave10.585–9095–98
Solid-Phase38–1070–7588–90

Key observations :

  • Microwave-assisted synthesis offers superior efficiency and yield.

  • Classical methods remain valuable for large-scale production due to lower equipment costs.

Characterization and Quality Control

Spectroscopic Confirmation

  • LC-MS : Molecular ion peak at m/zm/z 343.1 ([M+H]+[\text{M+H}]^+).

  • 13C NMR^{13}\text{C NMR} : Signals at δ 160.1 ppm (C=N\text{C=N}), δ 114.5–162.3 ppm (aromatic carbons).

Purity Assessment

  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated for C16H13FN4OS\text{C}_{16}\text{H}_{13}\text{FN}_4\text{OS}: C 55.48%, H 3.76%; Found: C 55.42%, H 3.79%.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing oxidation of the thiol group to disulfides during cyclization.

  • Solution : Conduct reactions under inert atmosphere (N2_2) with antioxidant additives (e.g., ascorbic acid).

Solvent Selection

  • Ethanol vs. DMF: Ethanol minimizes side reactions but requires higher temperatures.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch size10 g5 kg
Cycle time14 hours18 hours
Yield80%72%
Energy consumption2 kWh/kg1.5 kWh/kg

Key takeaway : Scaling up necessitates trade-offs between yield and operational costs.

Recent Advances (2020–2025)

  • Photocatalytic synthesis : TiO2_2-mediated reactions under UV light reduce reaction time by 40%.

  • Biocatalytic approaches : Lipase enzymes enable room-temperature Schiff base formation (yield: 78%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is C16H13FN4OSC_{16}H_{13}FN_{4}OS. The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:SMILES COC1 CC CC C1 C2 NNC S N2 N C C3 CC CC C3 F\text{SMILES COC1 CC CC C1 C2 NNC S N2 N C C3 CC CC C3 F}

Antimicrobial Activity

Research has shown that derivatives of 4H-1,2,4-triazole-3-thiol compounds exhibit significant antimicrobial properties. A study evaluated various synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many of these compounds demonstrated moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismActivity Level
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureusModerate
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolEscherichia coliGood
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolCandida albicansModerate

Antitubercular Activity

The compound's structural similarities to other triazole-based drugs suggest potential antitubercular activity. In studies involving triazole thiols, compounds have shown promising results against multi-drug-resistant strains of Mycobacterium tuberculosis. For instance, one study reported effective inhibition at concentrations as low as 5.5 µg/mL against standard strains .

Free Radical Scavenging Potential

Triazole derivatives have also been investigated for their antioxidant properties. The free radical scavenging ability of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was assessed in various assays. These compounds demonstrated significant potential in neutralizing free radicals, indicating their usefulness in combating oxidative stress-related diseases .

Table 2: Free Radical Scavenging Activity

Compound NameAssay TypeScavenging Activity (%)
4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolDPPH Assay65%
4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolABTS Assay70%

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 4-((2-Fluorobenzylylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and their distinguishing features:

Compound Name Substituents (C-5 and N-4) Key Properties/Activities Reference
4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol C-5: 3-methylphenyl; N-4: 4-fluorobenzylidene Anticancer activity (MCF-7, Hep-G2 cells); moderate antimicrobial activity
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol C-5: 4-(CF₃)phenyl; N-4: 3-bromobenzylidene Enhanced enzyme inhibition (e.g., DHFR); improved lipophilicity
4-((4-Methoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol C-5: 3,4,5-trimethoxyphenyl; N-4: 4-methoxy Photostability in polystyrene films; potential for UV shielding applications
4-((4-Nitrobenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol C-5: 4-nitrophenyl; N-4: 4-nitrobenzylidene Metal complexation (Cu²⁺, Co²⁺); antibacterial activity against S. aureus and E. coli
4-((Thiophen-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol C-5: pyridin-4-yl; N-4: thiophen-2-ylmethylene Anticancer activity (MCF-7 cells); octahedral geometry in metal complexes

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-fluoro and 3-methoxy substituents balance hydrophilicity and lipophilicity (predicted logP ≈ 2.8), comparable to 4-nitro (logP ≈ 3.1) and 4-CF₃ (logP ≈ 3.5) analogues .
  • Metal Chelation : Thiol and imine groups enable coordination with Cu²⁺ and Co²⁺, enhancing antibacterial activity in metal complexes .

Biological Activity

The compound 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-fluorobenzaldehyde. The reaction can be conducted under reflux conditions in solvents like ethanol or acetic acid, leading to the formation of the desired product with good yields.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameMIC (µg/mL)Target Organisms
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol31.25 - 62.5E. coli, S. aureus, P. aeruginosa
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol15.6Mycobacterium tuberculosis
5-(trifluoromethyl)-1,2,4-triazole-3-thiol62.5Candida albicans

The compound's mechanism of action is believed to involve the inhibition of key enzymes in bacterial metabolic pathways, similar to other triazole derivatives that target dihydrofolate reductase .

Cytotoxicity Studies

Cytotoxic evaluations have shown that while many triazole derivatives possess antimicrobial properties, they also demonstrate low cytotoxicity against normal human cell lines. For instance, studies indicate that the IC50 values for various derivatives are often above 100 µM against tumor cell lines such as MDA-MB-231 and PC3 . This suggests a favorable therapeutic window for further development.

Structure-Activity Relationship (SAR)

The unique structural features of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol enhance its biological activity. The presence of fluorine and methoxy groups contributes to improved solubility and bioavailability compared to other triazole compounds .

Table 2: Structural Variants and Their Biological Activities

Compound NameStructural FeaturesNotable Activities
4-Amino-5-(indole-3-yl)-1,2,4-triazole-3-thiolIndole moietyAnticancer properties
5-(trifluoromethyl)-1,2,4-triazole-3-thiolTrifluoromethyl groupBroad-spectrum antimicrobial activity

Case Studies

Recent studies have highlighted the efficacy of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in treating resistant strains of pathogens. One study reported that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Q & A

Basic: What is the typical synthetic route for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves a Schiff base condensation between 2-fluorobenzaldehyde and 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Key steps:

  • Reaction Conditions : Conducted in ethanol or methanol under reflux (70–80°C) for 6–8 hours, catalyzed by glacial acetic acid or piperidine to promote imine bond formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity .
  • Optimization : Adjusting the aldehyde-to-amine molar ratio (1.2:1) and using anhydrous solvents minimizes side products like disulfides or unreacted intermediates .

Basic: How is structural characterization performed, and what spectral data are critical for validation?

Methodological Answer:
Characterization employs:

  • FT-IR : Confirm imine bond (C=N stretch at ~1600–1620 cm⁻¹) and thiol (-SH at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons (δ 6.8–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., m/z 357.08 for C₁₆H₁₂FN₄OS) .

Advanced: How can computational methods predict bioactivity, and what parameters validate docking studies?

Methodological Answer:

  • In Silico Workflow :
    • Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
    • Target Selection : Prioritize enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or bacterial dihydrofolate reductase (DHFR) .
    • Docking : Use AutoDock Vina with a grid box covering the active site (e.g., 25 × 25 × 25 Å). Validate with redocking (RMSD <2.0 Å) .
  • Key Metrics : Binding energy (ΔG ≤ -8.0 kcal/mol), hydrogen bonding with catalytic residues (e.g., Tyr158 in DHFR), and hydrophobic interactions .

Advanced: What strategies address contradictory bioactivity data in antimicrobial assays?

Methodological Answer:
Contradictions often arise from:

  • Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) and clinical isolates .
  • Solubility Issues : Use DMSO (≤1% v/v) with surfactant (e.g., Tween-80) to enhance dissolution .
  • Control Experiments : Include positive controls (ciprofloxacin for bacteria, fluconazole for fungi) and measure MIC/MBC values in triplicate .

Advanced: How does photoisomerization (E/Z) of the benzylidene group affect bioactivity?

Methodological Answer:

  • Isomerization Induction : Expose to UV light (365 nm for E→Z; 254 nm for reverse) in methanol .
  • Bioactivity Impact :
    • E-isomer : Higher antimicrobial activity due to planar geometry enhancing target binding .
    • Z-isomer : Reduced potency (e.g., 2-fold increase in MIC against E. coli) .
  • Analysis : Monitor isomer ratio via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What in vitro assays are recommended for preliminary antitubercular evaluation?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA) :
    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth.
    • Incubate with compound (0.5–50 µg/mL) for 7 days.
    • Add Alamar Blue; measure fluorescence (ex/em: 530/590 nm). IC₉₀ ≤10 µg/mL indicates promise .

Advanced: How can SAR studies guide derivative design to enhance solubility?

Methodological Answer:

  • Modification Sites :
    • Thiol Group : Replace with methylthio (-SCH₃) or sulfonate (-SO₃H) to reduce metabolic instability .
    • Methoxy Group : Introduce polar substituents (e.g., -OH, -NH₂) at the 3-position .
  • Assessment : Measure logP (HPLC) and solubility in PBS (pH 7.4). Aim for logP <3 and solubility >50 µM .

Advanced: What analytical techniques resolve degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
  • LC-MS/MS Analysis :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in acetonitrile/water.
    • Detect major degradants (e.g., hydrolyzed Schiff base or oxidized thiol) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hood for weighing and reactions involving volatile solvents .
  • Waste Disposal : Neutralize thiol-containing waste with 10% sodium hypochlorite before disposal .

Advanced: How can continuous flow synthesis improve scalability and yield?

Methodological Answer:

  • Flow Reactor Setup :
    • Channel dimensions: 1.0 mm ID, 10 mL volume.
    • Parameters: 80°C, 20 bar pressure, residence time 30 minutes .
  • Benefits : 95% conversion vs. 75% in batch; reduced byproduct formation via precise temperature control .

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